![molecular formula C13H10N2OS B12541782 4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one CAS No. 143810-66-6](/img/structure/B12541782.png)
4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one is a heterocyclic compound that features a thieno[3,4-b][1,4]diazepine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thieno[3,4-b][1,4]diazepine ring system. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thieno ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of 4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,4-b]pyrazine: Another heterocyclic compound with similar structural features.
Thiazolo[4,5-b]pyridine: Shares the thieno ring system but differs in the diazepine structure.
Pyrano[2,3-d]thiazole: Contains a thiazole ring fused with a pyran ring.
Uniqueness
4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one is unique due to its specific diazepine ring fused with a thieno ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
143810-66-6 |
|---|---|
Formule moléculaire |
C13H10N2OS |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
2-phenyl-3,5-dihydrothieno[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C13H10N2OS/c16-13-6-10(9-4-2-1-3-5-9)14-11-7-17-8-12(11)15-13/h1-5,7-8H,6H2,(H,15,16) |
Clé InChI |
GFHMPWYORFZTKC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC2=CSC=C2NC1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
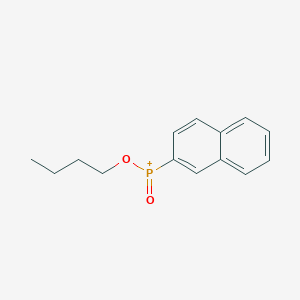
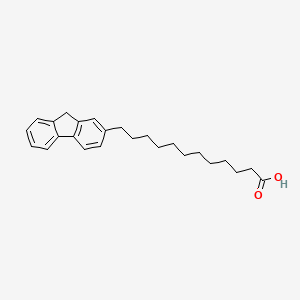
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)

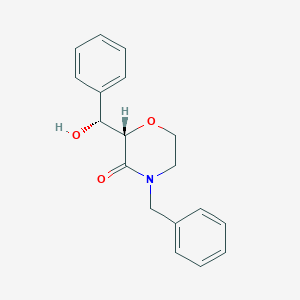

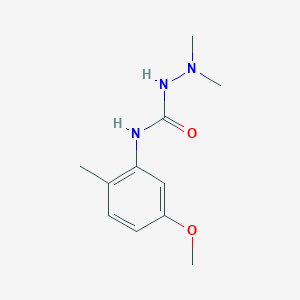
![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

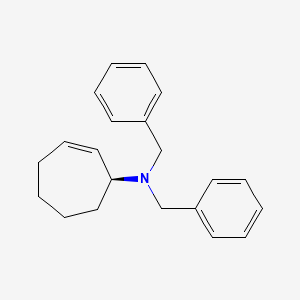
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
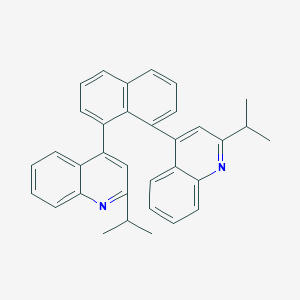
![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
